molecular formula C7H8B2O6 B13028467 3,5-Diboronobenzoicacid

3,5-Diboronobenzoicacid

Cat. No.: B13028467
M. Wt: 209.76 g/mol
InChI Key: PILYROIFTISPHF-UHFFFAOYSA-N
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Description

3,5-Diboronobenzoic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of two boronic acid groups attached to a benzene ring at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diboronobenzoic acid typically involves the following steps:

    Bromination: The starting material, benzoic acid, undergoes bromination to introduce bromine atoms at the 3 and 5 positions.

    Lithiation: The brominated intermediate is then treated with a lithium reagent to form a lithiated species.

    Borylation: The lithiated intermediate is reacted with a boron-containing reagent, such as triisopropyl borate, to introduce the boronic acid groups.

Industrial Production Methods: While specific industrial production methods for 3,5-Diboronobenzoic acid are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diboronobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding boronic alcohols.

    Substitution: The boronic acid groups can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an appropriate solvent (e.g., ethanol).

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boronic alcohols.

    Substitution: Biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

Chemistry: 3,5-Diboronobenzoic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, boronic acids, including 3,5-Diboronobenzoic acid, are used as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them useful tools for studying enzyme mechanisms and developing enzyme inhibitors.

Medicine: Boronic acids have shown potential in medicinal chemistry for the development of drugs targeting proteases and other enzymes. 3,5-Diboronobenzoic acid, in particular, may be explored for its potential as a therapeutic agent.

Industry: In the industrial sector, 3,5-Diboronobenzoic acid can be used in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable boron-containing compounds.

Mechanism of Action

The mechanism of action of 3,5-Diboronobenzoic acid primarily involves its ability to form reversible covalent bonds with nucleophilic sites in molecules. The boronic acid groups can interact with hydroxyl or amino groups in target molecules, leading to the formation of boronate esters or amides. This interaction can modulate the activity of enzymes or other biological targets, making it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

    3,5-Dibromobenzoic acid: Similar in structure but contains bromine atoms instead of boronic acid groups.

    3,5-Dichlorobenzoic acid: Contains chlorine atoms instead of boronic acid groups.

    3,5-Diiodobenzoic acid: Contains iodine atoms instead of boronic acid groups.

Uniqueness: 3,5-Diboronobenzoic acid is unique due to the presence of boronic acid groups, which impart distinct chemical reactivity and potential applications. Unlike halogenated benzoic acids, boronic acids can participate in a wider range of chemical reactions, such as Suzuki-Miyaura cross-coupling, making them more versatile in organic synthesis.

Properties

Molecular Formula

C7H8B2O6

Molecular Weight

209.76 g/mol

IUPAC Name

3,5-diboronobenzoic acid

InChI

InChI=1S/C7H8B2O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,12-15H,(H,10,11)

InChI Key

PILYROIFTISPHF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(=O)O)B(O)O)(O)O

Origin of Product

United States

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